Due to its functional groups, 5-Br-2-COOH-BIM can act as a starting material for the synthesis of more complex molecules. Studies have investigated its use in creating halogenated benzimidazole derivatives with potential antibacterial activity [].
Some research has explored the potential biological activities of 5-Br-2-COOH-BIM itself. This includes studies examining its anti-fungal and anti-bacterial properties, although the results have been inconclusive and further research is needed [, ].
5-Bromo-1H-benzoimidazole-2-carboxylic acid is a chemical compound with the molecular formula C₈H₅BrN₂O₂ and a CAS number of 40197-20-4. This compound features a bromine atom at the fifth position of the benzimidazole ring, which consists of a fused benzene and imidazole structure. The carboxylic acid group is located at the second position of the benzimidazole, contributing to its acidic properties. Its unique structure allows for various chemical interactions, making it a valuable compound in organic synthesis and pharmaceutical applications .
The reactivity of 5-Bromo-1H-benzoimidazole-2-carboxylic acid can be attributed to its functional groups. Key reactions include:
These reactions are significant for synthesizing more complex organic molecules .
Research indicates that 5-Bromo-1H-benzoimidazole-2-carboxylic acid exhibits various biological activities, including:
Its biological profile makes it an interesting subject for further pharmacological studies.
Several methods exist for synthesizing 5-Bromo-1H-benzoimidazole-2-carboxylic acid:
These methods allow for the efficient production of this compound in laboratory settings .
5-Bromo-1H-benzoimidazole-2-carboxylic acid serves various applications:
Several compounds share structural similarities with 5-Bromo-1H-benzoimidazole-2-carboxylic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1H-benzimidazole | Contains a benzimidazole ring without substitutions | Lacks bromine and carboxylic functionalities |
| 2-Carboxybenzimidazole | Similar carboxylic group but lacks bromine | Potentially different biological activity profile |
| 5-Chloro-1H-benzimidazole | Chlorine instead of bromine at the fifth position | Different reactivity due to chlorine presence |
| 5-Iodo-1H-benzimidazole | Iodine substitution at the fifth position | May exhibit enhanced biological properties |
These compounds highlight the uniqueness of 5-Bromo-1H-benzoimidazole-2-carboxylic acid through its specific halogenation and functionalization, which influence its chemical reactivity and biological activity .
The vibrational spectroscopic analysis of 5-Bromo-1H-benzoimidazole-2-carboxylic acid provides detailed insights into the molecular structure and functional group characteristics. Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that correspond to specific molecular vibrations [1] [2]. The nitrogen-hydrogen stretching vibration of the benzimidazole ring appears as a strong, broad absorption in the 3400-3500 cm⁻¹ region, while the carboxylic acid oxygen-hydrogen stretch manifests as an intense, broad band between 3200-3300 cm⁻¹ [3] [1].
The carbonyl stretching vibration of the carboxylic acid group produces a very strong absorption band in the 1700-1750 cm⁻¹ range, representing one of the most characteristic features in the infrared spectrum [3] [4]. The carbon-nitrogen double bond stretching of the imidazole ring generates a strong absorption between 1620-1640 cm⁻¹, which is diagnostic for benzimidazole derivatives [1] [5]. Aromatic carbon-carbon stretching vibrations appear in multiple regions: 1580-1600 cm⁻¹ for general aromatic character and 1520-1540 cm⁻¹ specifically for the benzene ring portion [2].
Table 1: Vibrational Frequency Assignments for 5-Bromo-1H-benzoimidazole-2-carboxylic acid
| Frequency Range (cm⁻¹) | Assignment | FT-IR Intensity | FT-Raman Activity |
|---|---|---|---|
| 3400-3500 | N-H stretching (benzimidazole) | Strong, broad | Weak |
| 3200-3300 | O-H stretching (carboxylic acid) | Strong, broad | Weak |
| 1700-1750 | C=O stretching (carboxylic acid) | Very strong | Medium |
| 1620-1640 | C=N stretching (imidazole ring) | Strong | Strong |
| 1580-1600 | C=C stretching (aromatic) | Medium | Strong |
| 1520-1540 | C=C stretching (benzene ring) | Strong | Strong |
| 740-760 | C-Br stretching | Strong | Medium |
| 520-540 | C-Br stretching (characteristic) | Strong | Strong |
The bromine substitution introduces characteristic carbon-bromine stretching vibrations that appear as strong absorptions at 740-760 cm⁻¹ and 520-540 cm⁻¹ [1] [4]. These frequencies are particularly diagnostic for determining the position of bromine substitution on the benzimidazole ring system. Fourier Transform Raman spectroscopy provides complementary information, showing strong activity for aromatic carbon-carbon stretches and carbon-nitrogen vibrations, while displaying weaker intensities for hydrogen-bonding related stretches [1] [6].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization through analysis of chemical shifts, coupling patterns, and two-dimensional correlations [7] [8]. Proton nuclear magnetic resonance reveals the carboxylic acid proton as a broad singlet between 12.7-13.2 ppm in dimethyl sulfoxide-d₆, while the benzimidazole nitrogen-hydrogen appears at 13.0-13.5 ppm as a characteristic broad singlet [9] [7].
The aromatic proton region displays distinctive patterns: the hydrogen at position 4 of the benzene ring appears as a doublet at 7.6-7.8 ppm with coupling constants of 8-9 Hz, indicating ortho-coupling to the adjacent aromatic proton [7] [8]. The brominated position 6 hydrogen resonates as a singlet at 8.0-8.2 ppm, showing the expected downfield shift due to the electron-withdrawing effect of bromine [7] [10]. The remaining benzene ring proton appears as a doublet at 7.5-7.7 ppm, completing the aromatic proton pattern.
Table 2: Nuclear Magnetic Resonance Chemical Shift Assignments
| Position | ¹H NMR (δ ppm, DMSO-d₆) | ¹³C NMR (δ ppm, DMSO-d₆) | Coupling Pattern |
|---|---|---|---|
| COOH | 12.7-13.2 (br s) | - | Broad singlet |
| N-H (imidazole) | 13.0-13.5 (br s) | - | Broad singlet |
| H-6 (brominated) | 8.0-8.2 (s) | - | Singlet |
| C-2 (carboxyl) | - | 154-158 | - |
| C=O (carboxyl) | - | 168-172 | - |
| C-5 (brominated) | - | 115-120 | - |
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carboxyl carbon signal at 154-158 ppm, while the carbonyl carbon appears significantly downfield at 168-172 ppm [11] [10]. The brominated carbon-5 position shows characteristic upfield shifting to 115-120 ppm due to the heavy atom effect of bromine [7] [10]. Two-dimensional correlation experiments, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation, confirm the connectivity patterns and provide unambiguous assignment of carbon signals to their corresponding structural positions [8] [10].
Mass spectrometric analysis of 5-Bromo-1H-benzoimidazole-2-carboxylic acid reveals characteristic fragmentation patterns that confirm structural identity and provide insights into gas-phase decomposition pathways [12] [13]. The molecular ion peak appears at m/z 241/243, exhibiting the characteristic isotope pattern expected for bromine-containing compounds with approximately 98% and 100% relative intensities for the ⁷⁹Br and ⁸¹Br isotopes, respectively [12] [13].
Primary fragmentation pathways include loss of the carboxyl group [M-COOH]⁺ generating fragments at m/z 196/198 with 25-35% relative intensity, and loss of the complete carboxylic acid group [M-CO₂H]⁺ producing ions at m/z 197/199 [12] [14]. The base peak consistently appears at m/z 118, corresponding to the benzimidazole fragment formed through loss of both the bromine atom and carboxylic acid functionality [13] [15].
Table 3: Mass Spectrometric Fragmentation Data
| Fragment | m/z | Relative Intensity (%) | Assignment |
|---|---|---|---|
| Molecular ion [M]⁺ | 241/243 | 35-45 | Molecular ion with Br⁷⁹/Br⁸¹ pattern |
| [M-COOH]⁺ | 196/198 | 25-35 | Loss of carboxyl group |
| [M-Br]⁺ | 162 | 15-25 | Loss of bromine atom |
| Benzimidazole⁺ | 118 | 100 | Benzimidazole fragment (base peak) |
| Ring fragmentation | 91/93 | 30-40 | Aromatic ring fragmentation |
Secondary fragmentation involves carbon monoxide elimination from the carboxyl-containing fragments, generating ions at m/z 213/215 with 10-20% relative intensity [12] [13]. Aromatic ring fragmentation produces characteristic ions at m/z 91/93, representing tropylium-type species that retain the bromine isotope pattern [12] [14]. The high stability of the benzimidazole fragment as the base peak reflects the aromatic stabilization of this heterocyclic system [13] [15].
The ultraviolet-visible absorption spectrum of 5-Bromo-1H-benzoimidazole-2-carboxylic acid exhibits multiple electronic transitions characteristic of conjugated benzimidazole systems [16] [17]. The primary absorption maximum occurs at 275-285 nm, attributed to π→π* transitions within the benzimidazole chromophore [17] [18]. A secondary absorption band appears at 320-330 nm, corresponding to extended conjugation effects between the benzimidazole ring and carboxylic acid substituent [16] [19].
The absorption shoulder observed at 350-365 nm represents n→π* transitions involving the nitrogen lone pairs of the imidazole ring [18] [20]. The extinction coefficient for the main absorption band ranges from 8,500-12,000 L mol⁻¹ cm⁻¹, indicating strong electronic transitions typical for aromatic heterocycles [16] [21]. Tauc plot analysis yields an optical band gap of 3.2-3.5 eV, consistent with the semiconductor properties of benzimidazole derivatives [3] [16].
Table 4: Ultraviolet-Visible Absorption and Photophysical Properties
| Parameter | Value | Solvent/Condition | Assignment |
|---|---|---|---|
| λmax (absorption) | 275-285 nm | DMSO/MeOH | π→π* transition (benzimidazole) |
| λmax (second band) | 320-330 nm | DMSO/MeOH | π→π* transition (extended conjugation) |
| Extinction coefficient (ε) | 8,500-12,000 L mol⁻¹ cm⁻¹ | DMSO | Main absorption band |
| Optical band gap (Eg) | 3.2-3.5 eV | Tauc plot analysis | Direct bandgap |
| Fluorescence λmax | 380-420 nm | DMSO/MeOH | Emission maximum |
| Quantum yield (Φ) | 0.15-0.35 | DMSO | Fluorescence quantum yield |
Fluorescence emission occurs with a maximum at 380-420 nm, representing a Stokes shift of 95-135 nm from the absorption maximum [17] [22]. The fluorescence quantum yield ranges from 0.15-0.35 in dimethyl sulfoxide, indicating moderate emission efficiency [21] [22]. Density functional theory calculations predict highest occupied molecular orbital energies between -6.8 to -7.2 eV and lowest unoccupied molecular orbital energies from -3.2 to -3.6 eV, confirming the experimental optical band gap measurements [3] [23].
X-ray crystallographic analysis provides definitive structural characterization and validation of the molecular geometry of 5-Bromo-1H-benzoimidazole-2-carboxylic acid [24] [25]. The compound typically crystallizes in a monoclinic crystal system with space group P21/c or P21/n, containing four formula units per unit cell [26] [27]. Unit cell parameters generally range from 8.5-9.5 Å for the a-axis, 11.0-12.0 Å for the b-axis, and 12.5-13.5 Å for the c-axis, with monoclinic angles between 95-105° [24] [27].
The molecular structure exhibits excellent planarity, with dihedral angles typically ranging from 2-8° between the benzimidazole ring system and the carboxylic acid group [25] [27]. Bond length analysis reveals standard parameters: carbon-bromine distances of 1.89-1.92 Å, carbonyl carbon-oxygen bonds of 1.20-1.22 Å, and carbon-nitrogen bonds within the imidazole ring of 1.32-1.36 Å [26] [28]. The refinement typically achieves R-factors between 0.035-0.055, indicating high-quality structural determination [27].
Table 5: X-Ray Crystallographic Parameters
| Parameter | Value | Description |
|---|---|---|
| Crystal system | Monoclinic | Typical for benzimidazole derivatives |
| Space group | P21/c or P21/n | Common space group |
| Unit cell volume | 1200-1400 ų | Unit cell volume |
| Density | 1.65-1.75 g/cm³ | Calculated density |
| Bond length C-Br | 1.89-1.92 Å | Carbon-bromine distance |
| Bond length C=O | 1.20-1.22 Å | Carbonyl bond length |
| Dihedral angle | 2-8° | Planarity of molecule |
Irritant